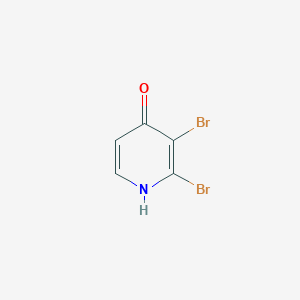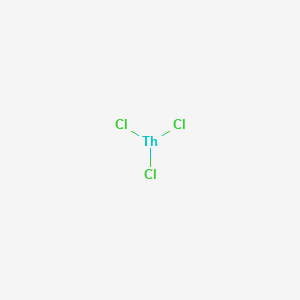
2-Henicosyl-(5H)-oxazole-4,4-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Henicosyl-(5H)-oxazole-4,4-dimethanol: is a complex organic compound characterized by its unique structure, which includes a long henicosyl chain and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic conditions.
Attachment of the Henicosyl Chain: The henicosyl chain is introduced through a nucleophilic substitution reaction, where a halogenated henicosyl compound reacts with the oxazole ring.
Introduction of Dimethanol Groups: The final step involves the reduction of the oxazole ring to introduce the dimethanol groups, typically using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the amino alcohol and henicosyl halide precursors.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent cyclization and substitution reactions.
Purification and Isolation: Advanced purification techniques such as chromatography and crystallization to isolate the final product with high purity.
化学反応の分析
Types of Reactions
2-Henicosyl-(5H)-oxazole-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can further modify the oxazole ring or the henicosyl chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted henicosyl compounds.
科学的研究の応用
2-Henicosyl-(5H)-oxazole-4,4-dimethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
作用機序
The mechanism of action of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various signaling pathways, including those involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 2-Hexadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Octadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Eicosyl-(5H)-oxazole-4,4-dimethanol
Uniqueness
2-Henicosyl-(5H)-oxazole-4,4-dimethanol is unique due to its longer henicosyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and molecular interactions.
特性
CAS番号 |
20103-33-7 |
|---|---|
分子式 |
C26H51NO3 |
分子量 |
425.7 g/mol |
IUPAC名 |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h28-29H,2-24H2,1H3 |
InChIキー |
VZYJMLILGOPULB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


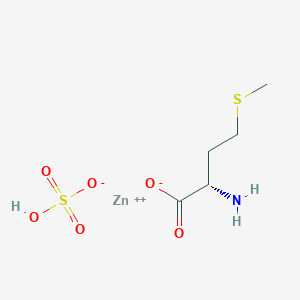
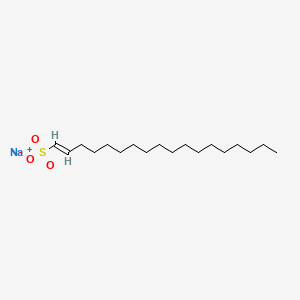
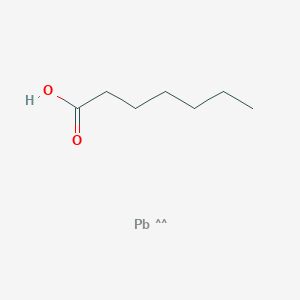
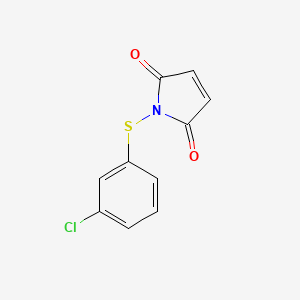
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
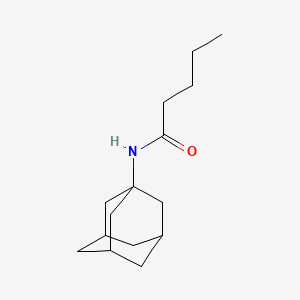
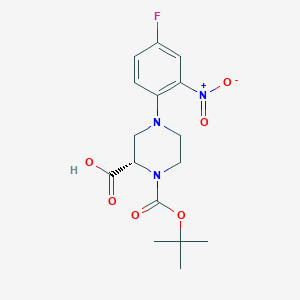


![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

